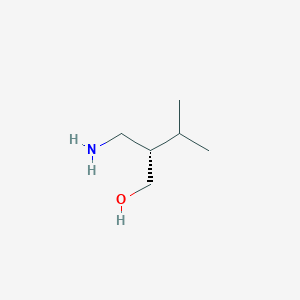
(S)-2-(aminomethyl)-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(aminomethyl)-3-methylbutan-1-ol is a chiral organic compound with the molecular formula C6H15NO It is an amino alcohol, which means it contains both an amine group (-NH2) and a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (S)-2-(aminomethyl)-3-methylbutan-1-ol is through reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For example, the reaction of 3-methylbutanal with ammonia or a primary amine in the presence of a hydrogenation catalyst can yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic reductive amination using molecular hydrogen. This method is highly valued for its efficiency and cost-effectiveness. The process typically employs homogeneous or heterogeneous catalysts to facilitate the reaction between carbonyl compounds and amines .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(aminomethyl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is an alkylamine.
Substitution: The major products are substituted alcohols or amines, depending on the nucleophile used.
Scientific Research Applications
(S)-2-(aminomethyl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various industrial products .
Mechanism of Action
The mechanism by which (S)-2-(aminomethyl)-3-methylbutan-1-ol exerts its effects depends on its specific application. In biochemical pathways, the compound may act as a substrate or inhibitor of enzymes, interacting with active sites and influencing enzymatic activity. The molecular targets and pathways involved can vary widely, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin: An amino compound with applications in organic synthesis and medicinal chemistry.
Phosphorus-containing aminocarboxylic acids: Compounds with similar functional groups used in various chemical reactions.
Muscimol: A psychoactive compound with an aminomethyl group, found in certain mushrooms.
Uniqueness
(S)-2-(aminomethyl)-3-methylbutan-1-ol is unique due to its specific chiral structure and the presence of both an amine and a hydroxyl group
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 |
InChI Key |
JUZQUSSFETVSOF-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](CN)CO |
Canonical SMILES |
CC(C)C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















